molecular formula C6H10N2O3 B3135871 2-[(2S)-3-oxopiperazin-2-yl]acetic acid CAS No. 405214-36-0

2-[(2S)-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B3135871
CAS No.: 405214-36-0
M. Wt: 158.16 g/mol
InChI Key: DXJIRWKIYQMFBA-BYPYZUCNSA-N
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Description

2-[(2S)-3-oxopiperazin-2-yl]acetic acid (CAS: 405214-33-7) is a chiral piperazine derivative with a molecular formula of C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . The compound features a 3-oxopiperazine ring fused to an acetic acid moiety, with the (2S) stereochemistry critical for its biological interactions. It serves as a key intermediate in synthesizing cephalosporin antibiotics like cefoperazone, where its stereospecificity ensures proper enantiorecognition during drug assembly . The compound’s crystal structure reveals a half-chair conformation in the piperazine ring and extensive hydrogen-bonding networks, stabilizing its dimeric form in the solid state .

Properties

IUPAC Name

2-[(2S)-3-oxopiperazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIRWKIYQMFBA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H](N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-3-oxopiperazin-2-yl]acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method involves the use of 2-piperazineacetic acid as a starting material, which is then oxidized to form the desired compound . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or ozone, and the process may be carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

2-[(2S)-3-oxopiperazin-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Attributes of 2-[(2S)-3-oxopiperazin-2-yl]acetic Acid and Analogous Compounds

Compound Name CAS Molecular Formula Molecular Weight Substituents Biological Activity/Application
This compound 405214-33-7 C₆H₈N₂O₃ 156.14 None Intermediate in cephalosporin synthesis
(S)-2-(3,6-Dioxopiperazin-2-yl)acetic acid 52661-97-9 C₆H₈N₂O₄ 172.14 3,6-dioxo groups Structural analog; no direct activity reported
2-[(2S)-1-[2-[[2-(4-Carbamimidoylphenyl)acetyl]amino]acetyl]-4-(carboxymethyl)-3-oxopiperazin-2-yl]acetic acid - C₁₉H₂₂N₆O₆ 430.41 Carbamimidoylphenyl, carboxymethyl Integrin α-IIb/β₃ inhibitor (IC₅₀: 8.1 µM)
2-(1-(2-Chlorobenzyl)-3-oxopiperazin-2-yl)acetic acid 1022919-09-0 C₁₃H₁₄ClN₃O₃ 295.72 2-chlorobenzyl Potential antimicrobial agent

Key Observations:

Oxo Group Variations :

  • The 3-oxo group in the target compound is essential for hydrogen bonding (e.g., O–H···O interactions in dimer formation) .
  • Dioxo derivatives (e.g., 3,6-dioxopiperazine) exhibit altered ring conformations and reduced flexibility, limiting their utility as intermediates .

Functional groups such as carbamimidoylphenyl and carboxymethyl (IC₅₀: 8.1 µM) significantly enhance pharmacological activity by targeting integrin receptors .

Hydrogen Bonding and Crystal Packing :

  • The parent compound forms centrosymmetric dimers via O–H···O bonds, while derivatives like the chlorobenzyl-substituted analog rely on C–H···O and π-π stacking for stability .
  • The (2S)-enantiomer’s intramolecular N–H···O bonds create R(6) ring motifs, a feature absent in racemic mixtures .

Table 2: Hydrogen Bonding Parameters in Selected Compounds

Compound Hydrogen Bond Type Bond Length (Å) Angle (°) Role in Stabilization
This compound O–H···O (carboxy dimer) 1.82 169 Dimer formation
(S)-2-(3,6-Dioxopiperazin-2-yl)acetic acid N–H···O (intramolecular) 2.01 155 Conformational rigidity
2-(1-(2-Chlorobenzyl)-3-oxopiperazin-2-yl)acetic acid C–H···O (intermolecular) 2.38 142 Layered crystal packing

Key Insights:

  • The parent compound’s O–H···O bonds are shorter and stronger than C–H···O interactions in substituted analogs, explaining its higher melting point and solubility .
  • Disordered hydrogen atoms in dimeric structures (e.g., occupancy factor = 0.5) reflect dynamic intermolecular interactions in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2S)-3-oxopiperazin-2-yl]acetic acid
Reactant of Route 2
2-[(2S)-3-oxopiperazin-2-yl]acetic acid

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